molecular formula C15H21NO4S2 B116206 2-Nitro-5-(octyldisulfanyl)benzoic acid CAS No. 146019-29-6

2-Nitro-5-(octyldisulfanyl)benzoic acid

Cat. No.: B116206
CAS No.: 146019-29-6
M. Wt: 343.5 g/mol
InChI Key: IVRGXOYCDSZACZ-UHFFFAOYSA-N
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Description

2-Nitro-5-(octyldisulfanyl)benzoic acid is a benzoic acid derivative featuring a nitro group at position 2 and an octyldisulfanyl (-S-S-C₈H₁₇) moiety at position 5 of the aromatic ring. This compound combines electron-withdrawing (nitro) and lipophilic (disulfide-alkyl) groups, conferring unique physicochemical properties.

Properties

CAS No.

146019-29-6

Molecular Formula

C15H21NO4S2

Molecular Weight

343.5 g/mol

IUPAC Name

2-nitro-5-(octyldisulfanyl)benzoic acid

InChI

InChI=1S/C15H21NO4S2/c1-2-3-4-5-6-7-10-21-22-12-8-9-14(16(19)20)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18)

InChI Key

IVRGXOYCDSZACZ-UHFFFAOYSA-N

SMILES

CCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Canonical SMILES

CCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Synonyms

dithio-octyl-nitrobenzoic acid
n-octyl-5-dithio-2-nitrobenzoic acid
ODNB

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

The position and nature of substituents critically influence reactivity, solubility, and biological interactions:

  • Substituent Position: Para-substituted derivatives (e.g., 4-nitrobenzoic acid) generally exhibit stronger intermolecular interactions than ortho- or meta-substituted analogues due to steric and electronic effects .
  • Functional Groups :
    • Disulfanyl vs. Thiol : The octyldisulfanyl group enhances lipophilicity and redox sensitivity compared to 2-nitro-5-mercaptobenzoic acid (TNB, ~215.18 g/mol), which has a thiol (-SH) group .
    • Ether vs. Disulfide : 2-Nitro-5-(propan-2-yloxy)benzoic acid (isopropoxy substituent) lacks redox activity but shares similar lipophilicity (~255.24 g/mol) .

Physical and Thermal Properties

Key physical properties are summarized below:

Compound Name Molecular Weight (g/mol) Solubility Thermal Stability Key Functional Groups
2-Nitro-5-(octyldisulfanyl)benzoic acid ~355.49* Low (lipophilic) Moderate (disulfide cleavage at >150°C) Nitro, disulfide, COOH
2-Nitro-5-mercaptobenzoic acid (TNB) 215.18 Moderate in polar solvents High (stable up to 200°C) Nitro, thiol, COOH
2-Nitro-5-(phenylacetylamino)benzoic acid 300.27 Low High (amide stability) Nitro, amide, COOH
2-Nitro-5-(propan-2-yloxy)benzoic acid 255.24 Low Moderate (ether oxidation) Nitro, ether, COOH
2-Nitro-5-(o-chloro-p-trifluoromethylphenoxy)benzoic acid ~403.75* Very low High (aromatic stability) Nitro, halogenated phenoxy, COOH

*Calculated based on structural formulae.

  • Thermal Behavior : Disulfide bonds in this compound may decompose at elevated temperatures, unlike amide or ether-linked derivatives, which exhibit higher thermal resilience .

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